molecular formula C12H11N3O4 B2430611 methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005612-69-0

methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2430611
CAS No.: 1005612-69-0
M. Wt: 261.237
InChI Key: FIHKAXRTUXLBFK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl 2-bromomethylbenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 2-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10N4O4. It features a benzoate moiety substituted with a 4-nitro-1H-pyrazol-1-yl group, which enhances its reactivity and biological activity. The nitro group is particularly significant as it can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components.

The mechanism of action of this compound is not completely elucidated; however, it is believed to involve interactions with specific molecular targets:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form an amino group, which may enhance the compound's ability to interact with biological macromolecules such as enzymes and receptors.
  • Enzyme Inhibition : Studies suggest that the compound may act as an enzyme inhibitor, potentially modulating various biological pathways. This is attributed to the structural characteristics of the pyrazole ring, which can participate in hydrogen bonding and hydrophobic interactions.

Biological Activities

This compound exhibits a range of biological activities:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often possess anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in vitro and in vivo. For instance, studies have shown that related compounds demonstrate significant inhibition of pro-inflammatory cytokines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. In particular, studies have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

Analgesic Effects

Similar to other pyrazole derivatives, this compound has been explored for analgesic effects. Its structural similarities with known analgesics suggest potential efficacy in pain management .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

  • In Vitro Studies : A study demonstrated that derivatives with the pyrazole ring exhibited significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • In Vivo Models : Animal models have shown that these compounds can reduce edema and pain responses, supporting their potential use as therapeutic agents for inflammatory conditions.
  • Comparative Analysis : Research comparing various pyrazole derivatives indicated that those with nitro substitutions had enhanced biological activities compared to their unsubstituted counterparts.

Properties

IUPAC Name

methyl 2-[(4-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)11-5-3-2-4-9(11)7-14-8-10(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKAXRTUXLBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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